3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Epipterosin L 2’-O-glucoside can be extracted from the rhizomes of Cibotium barometz using solvents such as DMSO, pyridine, methanol, and ethanol . The extraction process involves grinding the rhizomes into a fine powder, followed by solvent extraction and purification to obtain the compound in high purity .
Chemical Reactions Analysis
Epipterosin L 2’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epipterosin L 2’-O-glucoside can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
Chemistry: It is used as a reference standard in the study of sesquiterpenoids and their derivatives.
Medicine: Research has indicated that Epipterosin L 2’-O-glucoside may have pharmacological activities, including anti-inflammatory and antioxidant properties
Industry: It is used in the development of natural product libraries for drug discovery and other industrial applications
Mechanism of Action
The mechanism of action of Epipterosin L 2’-O-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and oxidative stress . The compound may also interact with specific enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Epipterosin L 2’-O-glucoside is unique among sesquiterpenoids due to its specific glucoside structure. Similar compounds include other sesquiterpenoid glucosides such as artemisinin and gossypol . Compared to these compounds, Epipterosin L 2’-O-glucoside has distinct biological activities and chemical properties that make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAENVHFVXODVEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.